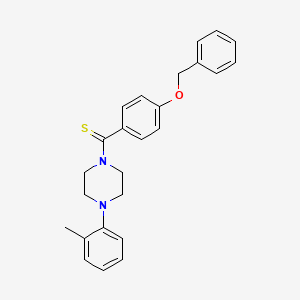

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Starting Materials: The product from step 1 and o-tolyl chloride.

Reaction: The intermediate is then reacted with o-tolyl chloride in the presence of a base such as sodium hydride.

Condition: This reaction is conducted at room temperature for several hours.

Step 3: Formation of Methanethione Group

Starting Materials: The product from step 2 and carbon disulfide.

Reaction: The intermediate is treated with carbon disulfide in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).

Condition: The reaction mixture is stirred at low temperature, typically around -10 to 0°C.

Industrial Production Methods

The industrial production of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves large-scale application of the above synthetic routes, with optimization for higher yields and purity. Continuous flow reactors and automated synthesizers are often employed to ensure consistent quality and efficiency in production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Step 1: Formation of Benzyloxyphenylpiperazine

Starting Materials: 4-(Benzyloxy)aniline and 1-boc-piperazine.

Reaction: The benzyloxyaniline is first reacted with 1-boc-piperazine in the presence of a coupling agent such as EDCI (N-Ethyl-N'-dimethylaminopropyl carbodiimide) and a base like triethylamine.

Condition: The reaction is carried out in an inert atmosphere, typically nitrogen, and at a temperature range of 0-5°C.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation Reactions

This compound can undergo oxidation reactions typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Products: These reactions may yield various oxidation products depending on the reaction conditions.

Reduction Reactions

Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Products: This typically results in the formation of reduced piperazine derivatives.

Substitution Reactions

Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring or the benzyloxy group.

Products: Substituted derivatives of the original compound.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Common solvents include methanol, dichloromethane, and tetrahydrofuran (THF).

Wissenschaftliche Forschungsanwendungen

(4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione finds applications in a wide range of scientific research fields:

Chemistry

Used as a reagent in organic synthesis to create novel piperazine derivatives.

Serves as an intermediate in the synthesis of more complex molecules.

Biology

Studied for its potential as a bioactive compound with various pharmacological effects.

Investigated in cell culture experiments to understand its interaction with biological macromolecules.

Medicine

Potential therapeutic agent due to its structural similarity to known drugs.

Explored for its efficacy in treating certain neurological and psychological conditions.

Industry

Utilized in the development of new materials and chemical compounds.

Acts as a precursor in the manufacturing of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione involves several molecular interactions:

Molecular Targets: : The compound likely targets various receptors in the central nervous system, including serotonin and dopamine receptors.

Pathways Involved: : It modulates neurotransmitter release and reuptake, influencing synaptic transmission and neural communication.

Biochemical Effects: : It may exhibit antioxidant, anti-inflammatory, or neuroprotective effects depending on its structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Several compounds share structural similarities with (4-(Benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione:

(4-(Phenyl)piperazin-1-yl)methanone

Similarity: Both compounds feature a piperazine core.

Uniqueness: The absence of benzyloxy and o-tolyl groups in this compound.

(4-(Benzyloxy)phenyl)(4-ethylpiperazin-1-yl)methanethione

Similarity: Both possess a benzyloxyphenyl and piperazine ring.

Uniqueness: Substitution with an ethyl group instead of an o-tolyl group.

(4-(o-tolyl)piperazin-1-yl)methanethione

Similarity: Contains the o-tolyl and piperazine elements.

Uniqueness: Lacks the benzyloxyphenyl group, affecting its biological activity.

Biologische Aktivität

The compound (4-(benzyloxy)phenyl)(4-(o-tolyl)piperazin-1-yl)methanethione is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C20H24N2OS

- Molecular Weight : 348.48 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of piperazine derivatives, which are crucial for mitigating oxidative stress in biological systems. The compound has shown significant antioxidant activity, comparable to established antioxidants. For instance, in an evaluation using the ABTS radical scavenging assay, the compound demonstrated an effective EC50 value indicating its capacity to neutralize free radicals.

| Compound | EC50 (µM) |

|---|---|

| This compound | 9.0 ± 0.3 |

| Positive Control | 7.5 ± 0.2 |

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit key enzymes involved in various metabolic pathways. Specifically, it has been evaluated for its inhibitory effects on tyrosinase and acetylcholinesterase:

- Tyrosinase Inhibition : Tyrosinase is a critical enzyme in melanin biosynthesis. The compound exhibited an IC50 value of 3.8 µM against tyrosinase derived from Agaricus bisporus, indicating strong inhibitory potential .

- Acetylcholinesterase Inhibition : This enzyme is pivotal in neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating cognitive disorders.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of various piperazine derivatives, including our compound, against several bacterial strains. Results indicated a moderate antibacterial effect, which could be attributed to the structural features that enhance membrane permeability .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Research has indicated that piperazine derivatives possess neuroprotective properties, potentially through antioxidant mechanisms and modulation of neurotransmitter systems. The specific compound was found to improve neuronal viability in models of oxidative stress .

The biological activity of this compound can be attributed to:

- Phenolic Moiety : The presence of benzyloxy and phenolic groups enhances binding affinity to target enzymes and contributes to antioxidant activity.

- Piperazine Ring : This core structure is associated with various pharmacological effects, including modulation of neurotransmitter systems and enzyme inhibition.

Eigenschaften

IUPAC Name |

[4-(2-methylphenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2OS/c1-20-7-5-6-10-24(20)26-15-17-27(18-16-26)25(29)22-11-13-23(14-12-22)28-19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWZTHQBMSWKOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.